5-Methylpyrimidine-2-thiol hydrochloride
Overview
Description
5-Methylpyrimidine-2-thiol hydrochloride is an organic compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrimidine-2-thiol hydrochloride typically involves the reaction of 5-methylpyrimidine-2-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows: [ \text{5-Methylpyrimidine-2-thiol} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrimidine-2-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylpyrimidine-2-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-Methylpyrimidine-2-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyrimidine: Similar structure with a thiol group at the 2-position.
5-Methyl-2-thiouracil: Similar structure with a thiol group at the 2-position and a methyl group at the 5-position.
2-Thiouracil: Similar structure with a thiol group at the 2-position.
Uniqueness
5-Methylpyrimidine-2-thiol hydrochloride is unique due to the presence of both a methyl group at the 5-position and a thiol group at the 2-position, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
5-Methylpyrimidine-2-thiol hydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a thiol derivative of pyrimidine, characterized by the presence of a methyl group at the 5-position and a thiol group at the 2-position of the pyrimidine ring. This structural configuration is crucial for its biological activity, particularly its ability to form covalent bonds with various biomolecules.
The biological activity of this compound is primarily attributed to its thiol group, which can interact with proteins and enzymes through covalent bonding. This interaction can lead to the inhibition of specific enzymatic activities, thereby modulating various biochemical pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit tubulin polymerization, a critical process in cell division. Compounds that target this pathway can effectively reduce tumor growth in various cancer models. For instance, studies have demonstrated that modifications to pyrimidine derivatives can enhance their potency against cancer cell lines such as melanoma, breast, and prostate cancers .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (µM) | Cancer Type |
---|---|---|
5-Methylpyrimidine-2-thiol | 0.2 | Melanoma |
Modified Derivative | 0.126 | Triple-Negative Breast Cancer |
Control (Paclitaxel) | 10 | Various Cancers |
Antimicrobial and Antiviral Activity
Beyond its anticancer effects, this compound has shown potential antimicrobial and antiviral activities. Its derivatives have been evaluated for efficacy against a range of pathogens, including bacteria and viruses. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting viral replication processes .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Influenza virus | IC50 = 10 µM |
Study on Anticancer Efficacy
In a notable study published in Nature, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The most potent derivative demonstrated an IC50 value of 0.2 µM against melanoma cell lines and showed significant tumor growth inhibition in vivo using a mouse xenograft model . The study highlighted the importance of structural modifications in enhancing therapeutic effectiveness.
Antimicrobial Evaluation
A comprehensive evaluation reported in Journal of Medicinal Chemistry assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated substantial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against multidrug-resistant strains .
Properties
IUPAC Name |
5-methyl-1H-pyrimidine-2-thione;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLVSNLWLWSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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